Oxatomid

Übersicht

Beschreibung

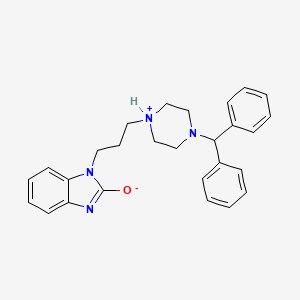

Oxatomid ist eine Verbindung aus der Familie der Diphenylmethylpiperazine. Es ist vor allem für seine antihistaminischen Eigenschaften bekannt und wird zur Behandlung und Vorbeugung allergischer Symptome wie allergische Rhinitis, Konjunktivitis und Urtikaria eingesetzt . This compound wurde 1975 bei Janssen Pharmaceutica entdeckt und unter verschiedenen Markennamen vertrieben, darunter Tinset .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte:

Reaktion von 2-Benzimidazolinon mit Isopropenylacetat: Diese Reaktion führt zur Bildung eines einfach geschützten Imidazolon-Derivats.

Alkylierung mit 3-Chlor-1-brompropan: Das funktionalisierte Derivat wird durch diesen Alkylierungsprozess erhalten.

Alkylierung des Monobenzhydryl-Derivats von Piperazin: Dieser Schritt führt nach hydrolytischer Entfernung der Schutzgruppe zur Bildung von this compound.

Industrielle Produktionsmethoden verwenden in der Regel die gleichen Synthesewege, werden jedoch für die Großproduktion optimiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Oxatomid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Antihistaminika und ihren chemischen Eigenschaften verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Rolle als H1-Histaminrezeptor-Antagonist. Es hemmt die Freisetzung von endogenem Histamin und verhindert die Wirkung von exogenem Histamin . Zusätzlich besitzt this compound mastzellstabilisierende Eigenschaften, die zu seiner Wirksamkeit bei der Behandlung allergischer Reaktionen beitragen . Zu den molekularen Zielstrukturen gehören Histaminrezeptoren und Signalwege, die an der Histaminausschüttung und -wirkung beteiligt sind .

Wirkmechanismus

Target of Action

Oxatomide primarily targets the H1-histamine receptor . This receptor plays a crucial role in the body’s immune response to allergens, and its activation leads to symptoms associated with allergic reactions.

Mode of Action

Oxatomide acts as an antagonist to the H1-histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering an allergic response . Additionally, Oxatomide has been found to inhibit mast cell degranulation , a process that releases histamine and other inflammatory mediators into the body .

Biochemical Pathways

Oxatomide affects the biochemical pathways associated with allergic reactions. It inhibits the high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells, playing a role in protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx . This disruption of calcium influx is thought to inhibit the release of histamine and other inflammatory mediators from mast cells .

Pharmacokinetics

It is known that oxatomide is highly bound to plasma proteins in human blood . In experimental animals, the drug is widely distributed, with the highest drug concentrations occurring in the liver, lung, and pancreas .

Result of Action

The molecular and cellular effects of Oxatomide’s action primarily involve the inhibition of histamine release and the prevention of the effects of exogenous histamine . This results in a reduction of allergic symptoms, as histamine is a key mediator of these responses. Oxatomide also shows some atropine-like activity .

Biochemische Analyse

Biochemical Properties

Oxatomide functions as an H1-receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps alleviate allergic symptoms. Additionally, Oxatomide exhibits antiserotonergic activity, similar to hydroxyzine . It interacts with histamine receptors, preventing histamine from binding and exerting its effects. This interaction is crucial in mitigating allergic reactions and inflammation.

Cellular Effects

Oxatomide has been shown to inhibit the release of histamine from mast cells and basophils, which are key players in allergic responses . By stabilizing these cells, Oxatomide prevents the degranulation process, thereby reducing the release of histamine and other inflammatory mediators. This inhibition helps in controlling allergic symptoms and reducing inflammation at the cellular level.

Molecular Mechanism

At the molecular level, Oxatomide binds to the H1 receptors, blocking the binding of histamine . This competitive inhibition prevents the activation of the receptor and subsequent signaling pathways that lead to allergic symptoms. Additionally, Oxatomide’s antiserotonergic activity contributes to its overall efficacy in managing allergic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Oxatomide has demonstrated stability over time, maintaining its efficacy in inhibiting histamine release and blocking H1 receptors Long-term studies have shown that Oxatomide remains effective in controlling allergic symptoms without significant degradation

Dosage Effects in Animal Models

In animal models, the effects of Oxatomide vary with dosage. At therapeutic doses, Oxatomide effectively controls allergic symptoms without significant adverse effects . At higher doses, some adverse effects such as drowsiness, weight gain, and gastrointestinal complaints have been reported . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Metabolic Pathways

Oxatomide is metabolized in the liver, where it undergoes various biotransformation processes . The primary metabolic pathway involves the oxidation and conjugation of Oxatomide, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for the drug’s clearance from the body.

Transport and Distribution

Oxatomide is widely distributed in the body, with the highest concentrations found in the liver, lungs, and pancreas . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream. In lactating animals, Oxatomide has been detected in breast milk, indicating its ability to cross biological barriers and distribute to various tissues .

Subcellular Localization

The subcellular localization of Oxatomide primarily involves its binding to H1 receptors on the cell membrane This localization is essential for its function as an antihistamine

Vorbereitungsmethoden

The synthesis of oxatomide involves several key steps:

Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.

Alkylation with 3-Chloro-1-bromopropane: The functionalized derivative is obtained through this alkylation process.

Alkylation of the Monobenzhydryl Derivative of Piperazine: This step results in the formation of oxatomide after the hydrolytic removal of the protecting group.

Industrial production methods typically involve the same synthetic routes but are optimized for large-scale production to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Oxatomid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, insbesondere am Piperazinring, können zur Bildung verschiedener substituierter Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Oxatomid ähnelt anderen Antihistaminika wie Chlorpheniramin, Diphenhydramin und Cinnarizin. Es ist einzigartig in seiner doppelten Wirkung, sowohl die Freisetzung als auch die Wirkung von Histamin zu hemmen . Diese doppelte Wirkung macht this compound besonders wirksam bei der Behandlung allergischer Reaktionen, die nicht gut auf andere Antihistaminika ansprechen .

Ähnliche Verbindungen

- Chlorpheniramin

- Diphenhydramin

- Cinnarizin

Die einzigartige Kombination aus antihistaminischen und mastzellstabilisierenden Eigenschaften von this compound unterscheidet es von diesen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINIUMDFURPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045181 | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-34-3 | |

| Record name | Oxatomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxatomide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxatomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxatomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxatomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXATOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxatomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

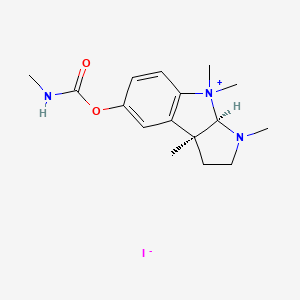

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)